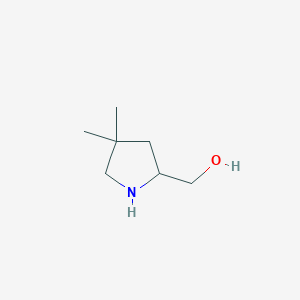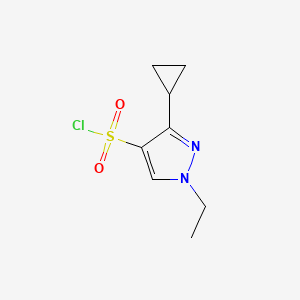
(4,4-Dimethylpyrrolidin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4,4-Dimethylpyrrolidin-2-YL)methanol” is an organic compound with the molecular formula C7H15NO. It has a molecular weight of 129.2 . It is also known as DM-pyrrolidine. The compound appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for “(4,4-Dimethylpyrrolidin-2-YL)methanol” is 1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with methyl groups (CH3), and one of the carbon atoms is bonded to a methanol group (CH2OH).Wissenschaftliche Forschungsanwendungen
1. Catalysis in Ethylene Oligomerization
(4,4-Dimethylpyrrolidin-2-YL)methanol is used in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes have been shown to be effective in the catalytic oligomerization of ethylene, producing mostly dimers and trimers. This application is significant in the field of polymer chemistry and materials science (Kermagoret & Braunstein, 2008).
2. Organocatalysis in Enantioselective Michael Addition
The compound is involved in the enantioselective Michael addition of malonate esters to nitroolefins. This process, facilitated by derivatives of (4,4-Dimethylpyrrolidin-2-YL)methanol, is important in the production of chiral compounds, which are valuable in pharmaceutical research and development (Lattanzi, 2006).
3. Catalysis in Alkynylation of Cyclic Imines
This compound is also used in catalytic systems for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates. Such processes are crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals (Munck et al., 2017).
4. Synthesis of Dimethyl Sulfomycinamate
In the synthesis of dimethyl sulfomycinamate, a component of the sulfomycin family of antibiotics, (4,4-Dimethylpyrrolidin-2-YL)methanol derivatives play a crucial role. The compound's application in this context underlines its importance in medicinal chemistry and drug development (Bagley et al., 2005).
5. Dehydration Catalyst in Dimethyl Ether Synthesis
The compound has been studied in the context of catalysis for methanol dehydration, particularly in the synthesis of dimethyl ether, a potential eco-friendly fuel. Its role in such environmentally significant applications highlights its importance in green chemistry and sustainable technologies (Ramos et al., 2005).
Eigenschaften
IUPAC Name |
(4,4-dimethylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethylpyrrolidin-2-YL)methanol | |
CAS RN |
1073283-04-1 |
Source


|
| Record name | (4,4-dimethylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)
![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)
![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)





![5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2370640.png)


![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)
![4-(azepane-1-sulfonyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370649.png)